molecular formula C9H9NO4S B6271651 1,1-dioxo-3,4-dihydro-2H-1lambda6,2-benzothiazine-4-carboxylic acid CAS No. 1891163-86-2

1,1-dioxo-3,4-dihydro-2H-1lambda6,2-benzothiazine-4-carboxylic acid

Cat. No. B6271651
CAS RN: 1891163-86-2
M. Wt: 227.2
InChI Key:
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Description

1,1-dioxo-3,4-dihydro-2H-1lambda6,2-benzothiazine-4-carboxylic acid (BDTCA) is a compound that has been studied for its potential use in a variety of scientific research applications. It is a heterocyclic compound with a six-membered aromatic ring and a carboxylic acid group. The compound has been studied for its potential to act as an antioxidant, a metal chelator, and an antimicrobial agent.

Scientific Research Applications

1,1-dioxo-3,4-dihydro-2H-1lambda6,2-benzothiazine-4-carboxylic acid has been studied for its potential use in a variety of scientific research applications. It has been studied for its potential to act as an antioxidant, a metal chelator, and an antimicrobial agent. It has also been studied for its potential to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress.

Mechanism of Action

1,1-dioxo-3,4-dihydro-2H-1lambda6,2-benzothiazine-4-carboxylic acid acts as an antioxidant by scavenging free radicals, which can cause oxidative damage to cells. It can also act as a metal chelator, binding to metals such as iron and copper and preventing them from causing oxidative damage. It has been shown to have antimicrobial activity against a variety of bacteria, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. It has also been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress.
Biochemical and Physiological Effects
1,1-dioxo-3,4-dihydro-2H-1lambda6,2-benzothiazine-4-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and prevent oxidative damage to cells. It has also been shown to reduce inflammation, protect against oxidative stress, and inhibit the growth of cancer cells. In addition, it has been shown to reduce the levels of cholesterol and triglycerides in the blood, and to act as a metal chelator, binding to metals such as iron and copper and preventing them from causing oxidative damage.

Advantages and Limitations for Lab Experiments

1,1-dioxo-3,4-dihydro-2H-1lambda6,2-benzothiazine-4-carboxylic acid has several advantages for use in lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. It is also a relatively safe compound, with no known toxicity or adverse effects. However, it is important to note that the compound is not yet approved for use in humans, so caution should be taken when using it in experiments.

Future Directions

There are a number of potential future directions for the study of 1,1-dioxo-3,4-dihydro-2H-1lambda6,2-benzothiazine-4-carboxylic acid. Further research could be conducted to investigate its potential use as an antioxidant, a metal chelator, and an antimicrobial agent. In addition, its potential use as an inhibitor of cancer cells, an anti-inflammatory agent, and a protector against oxidative stress could be further studied. Finally, further research could be conducted to investigate its potential use as a therapeutic agent for the treatment of a variety of diseases.

Synthesis Methods

1,1-dioxo-3,4-dihydro-2H-1lambda6,2-benzothiazine-4-carboxylic acid can be synthesized through a variety of methods. One method is the condensation of thioacetamide and benzaldehyde to form a Schiff base, followed by a cyclization reaction with hydrochloric acid. This method yields a crude product that can be purified by recrystallization. Another method is the reaction of benzaldehyde and thioacetic acid in the presence of a base, such as sodium hydroxide, followed by a cyclization reaction. This method yields a pure product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1,1-dioxo-3,4-dihydro-2H-1lambda6,2-benzothiazine-4-carboxylic acid involves the conversion of 2-aminobenzenethiol to the corresponding benzothiazine derivative, followed by oxidation to form the desired product.", "Starting Materials": [ "2-aminobenzenethiol", "Acetic anhydride", "Sodium acetate", "Hydrogen peroxide", "Sulfuric acid", "Water" ], "Reaction": [ "Step 1: Acetylation of 2-aminobenzenethiol with acetic anhydride and sodium acetate in sulfuric acid to form 2-acetamidothiophenol.", "Step 2: Cyclization of 2-acetamidothiophenol with sulfuric acid and water to form 2-acetamido-3,4-dihydro-2H-1lambda6,2-benzothiazine.", "Step 3: Oxidation of 2-acetamido-3,4-dihydro-2H-1lambda6,2-benzothiazine with hydrogen peroxide in the presence of sulfuric acid to form 1,1-dioxo-3,4-dihydro-2H-1lambda6,2-benzothiazine-4-carboxylic acid." ] }

CAS RN

1891163-86-2

Product Name

1,1-dioxo-3,4-dihydro-2H-1lambda6,2-benzothiazine-4-carboxylic acid

Molecular Formula

C9H9NO4S

Molecular Weight

227.2

Purity

95

Origin of Product

United States

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